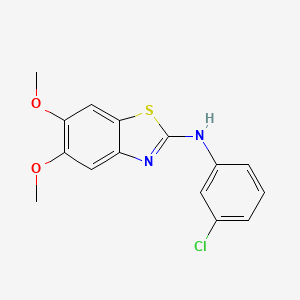

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

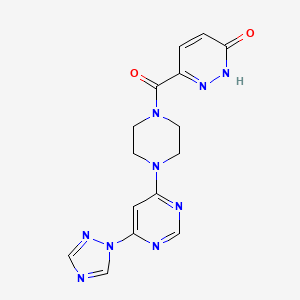

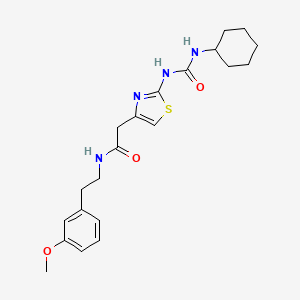

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Salarvand et al. (2017) investigated 2-(2′-hydroxylphenyl)benzothiazole and its derivatives for their potential as corrosion inhibitors for mild steel in an acidic solution. One of the derivatives showed 95% inhibition efficiency, suggesting the potential of benzothiazole derivatives in corrosion resistance applications (Salarvand et al., 2017).

Neuroprotection

In a study focusing on neuroprotective agents for ischemia-reperfusion damage, KR-31543, a compound related to the one you're interested in, was analyzed for its metabolism in rats. This research suggests a potential application in neuroprotection and treatment of neurological damages (Kim et al., 2002).

Chemical Synthesis and Catalysis

A study by Grasa et al. (2001) explored the use of nucleophilic N-heterocyclic carbenes in amination reactions involving aryl chlorides. This research provides insights into the role of similar structures in chemical synthesis and catalysis processes (Grasa et al., 2001).

Polymer Science

Shi et al. (2007) investigated the use of cyclic acetals as coinitiators in photopolymerization systems, replacing conventional amines. This research could have implications for the use of benzothiazole derivatives in polymer science and materials engineering (Shi et al., 2007).

Biochemical Applications

In the field of biochemistry, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, related to your compound of interest, have been studied for their anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with a similar structure have been found to inhibit the activity of certain enzymes . This suggests that N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine may also interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s solubility may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s optical properties have been analyzed, suggesting that light exposure may influence its activity .

Biochemical Analysis

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine in laboratory settings are currently being studied. Early findings suggest that it may have long-term effects on cellular function .

Metabolic Pathways

It’s anticipated that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s hypothesized that it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Properties

IUPAC Name |

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c1-19-12-7-11-14(8-13(12)20-2)21-15(18-11)17-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZJQKPYSSIFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)

![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)

![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2533267.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)